Blasticidine S hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

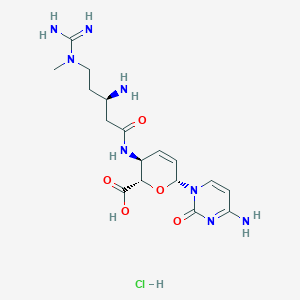

(2S,3S,6R)-3-[[(3R)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H/t9-,10+,13-,14+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXYQOXRCNEATG-ZAYJLJTISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648678 | |

| Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3513-03-9 | |

| Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Blasticidin S Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S hydrochloride is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1][2] It serves as a powerful tool in molecular biology for the selection of genetically modified cells expressing resistance genes.[3][4] Its cytotoxic activity stems from its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells.[1][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of Blasticidin S, detailing its interaction with the ribosome, its impact on the stages of translation, and the cellular consequences of its activity. The guide includes a summary of key quantitative data, detailed experimental protocols for studying its effects, and visual diagrams to illustrate the underlying molecular pathways and experimental workflows.

Core Mechanism: Inhibition of Protein Synthesis

Blasticidin S exerts its biological effects by targeting the ribosome, the cellular machinery responsible for protein synthesis.[6] It specifically binds to the peptidyl-transferase center (PTC) located in the large ribosomal subunit.[5][7] This interaction disrupts the elongation and termination phases of translation through a unique molecular mechanism.

Binding to the Ribosomal P-site

Unlike many other antibiotics that target the A-site of the ribosome, Blasticidin S binds to the P-site of the large ribosomal subunit.[8][9][10] X-ray crystallography studies have revealed that Blasticidin S occupies the P-site and interacts with universally conserved nucleotides of the 23S rRNA (in prokaryotes) or 28S rRNA (in eukaryotes).[8][9] Specifically, the cytosine base of Blasticidin S forms base-pairing interactions that mimic those of the CCA end of a P-site tRNA.[8][9]

Trapping of a Deformed tRNA

A critical aspect of Blasticidin S's mechanism is its ability to trap the 3' end of the P-site tRNA in a distorted conformation.[8][11] The binding of Blasticidin S bends the CCA terminus of the peptidyl-tRNA toward the A-site.[8][11][12] This stabilization of a deformed tRNA state is a key feature that distinguishes its action from other protein synthesis inhibitors.[8][9] In mammalian ribosomes, this distortion of the P-site tRNA is even more pronounced than in bacterial ribosomes.[7][13]

Inhibition of Peptide Bond Formation and Translation Termination

The Blasticidin S-induced deformation of the P-site tRNA has two major consequences:

-

Inhibition of Peptide Bond Formation: By altering the conformation of the P-site tRNA, Blasticidin S sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of a peptide bond.[6][8][14]

-

Potent Inhibition of Translation Termination: Blasticidin S is a particularly potent inhibitor of the termination step of translation.[3][8][9] The distorted P-site tRNA interferes with the binding and accommodation of release factors (RF1/RF2 in prokaryotes, eRF1 in eukaryotes) into the A-site.[7][8][15] This prevents the hydrolysis of the peptidyl-tRNA and the release of the newly synthesized polypeptide chain.[7][8][12] Biochemical evidence suggests that Blasticidin S is a more efficient inhibitor of translation termination than of peptide bond formation.[9][16]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory effects of Blasticidin S.

| Parameter | Organism/System | Value | Reference |

| Inhibition of Peptidyl Transfer (IC50) | E. coli cell-free system | 200–400 nM | [8] |

| Inhibition of tRNA binding (IC50) | E. coli 70S ribosome | ~20 mM | [8] |

| Working Concentration (Mammalian Cells) | Varies by cell line | 2-10 µg/mL | [6][17] |

| Working Concentration (E. coli) | Low Salt LB Medium | 50-100 µg/mL | [17][18] |

| Working Concentration (Yeast) | Varies by species/strain | 25-300 µg/mL | [18] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of Blasticidin S and a typical experimental workflow for its study.

Experimental Protocols

Determination of Optimal Blasticidin S Concentration (Kill Curve)

This protocol is essential for determining the minimum concentration of Blasticidin S required to effectively kill non-transfected host cells.[6][14]

Materials:

-

Host cell line (Blasticidin S sensitive)

-

Complete cell culture medium

-

Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)[19]

-

24-well tissue culture plates

-

Sterile pipette tips and tubes

Procedure:

-

Seed the host cells in a 24-well plate at a density of approximately 5 x 104 cells per well in complete medium without Blasticidin S.[20]

-

Incubate the plate overnight to allow for cell attachment.[14]

-

The following day, prepare a series of dilutions of Blasticidin S in complete culture medium. A typical concentration range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[6][18]

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S.[20]

-

Incubate the plates under standard cell culture conditions.

-

Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and cell lysis.[6]

-

Replenish the selective media every 3-4 days.[18]

-

After 7-14 days, determine the lowest concentration of Blasticidin S that results in complete cell death. This is the optimal concentration to use for subsequent selection experiments.[14][20]

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of Blasticidin S on protein synthesis in a cell-free system.[14]

Materials:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

-

mRNA template (e.g., luciferase reporter mRNA)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)

-

Blasticidin S hydrochloride at various concentrations

-

Reaction buffer and energy source (ATP, GTP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Set up the in vitro translation reactions according to the manufacturer's protocol for the cell-free system.

-

Add the mRNA template and the amino acid mixture (containing the radiolabeled amino acid) to each reaction.

-

Add Blasticidin S to the reaction mixtures at a range of final concentrations. Include a no-antibiotic control.

-

Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding an equal volume of ice-cold 10% TCA to precipitate the newly synthesized proteins.

-

Collect the protein precipitates by vacuum filtration onto glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled amino acids.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Blasticidin S concentration relative to the no-antibiotic control.

Ribosome Binding Assay (Filter Binding)

This assay measures the effect of Blasticidin S on the binding of tRNA to the ribosome.[10]

Materials:

-

Purified 70S ribosomes (or 80S for eukaryotes)

-

Defined mRNA template

-

Radiolabeled N-formyl-methionyl-tRNAfMet ([35S]-fMet-tRNAfMet)

-

Blasticidin S hydrochloride at various concentrations

-

Binding buffer

-

Nitrocellulose filters

-

Scintillation fluid and counter

Procedure:

-

Pre-incubate the 70S ribosomes with the mRNA template and various concentrations of Blasticidin S in the binding buffer.

-

Initiate the binding reaction by adding the radiolabeled [35S]-fMet-tRNAfMet.

-

Incubate the reaction mixture to allow for tRNA binding to the ribosomal P-site.

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound tRNA will be retained on the filter.

-

Wash the filters with ice-cold binding buffer to remove unbound tRNA.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity retained on the filter is proportional to the amount of tRNA bound to the ribosome.

Resistance to Blasticidin S

Resistance to Blasticidin S is conferred by specific genes that encode Blasticidin S deaminase enzymes, such as bsr from Bacillus cereus and BSD from Aspergillus terreus.[1][3][5] These enzymes catalyze the deamination of the cytosine ring of Blasticidin S, converting it into a non-toxic deaminohydroxy derivative that can no longer bind to the ribosome and inhibit protein synthesis.[1][5]

Conclusion

Blasticidin S hydrochloride is a potent inhibitor of protein synthesis that acts through a unique mechanism involving the binding to the ribosomal P-site and the stabilization of a deformed P-site tRNA. This leads to the inhibition of both peptide bond formation and, more potently, translation termination. A thorough understanding of its mechanism of action is crucial for its effective use as a selection agent in molecular biology research and for exploring its potential in other biomedical applications. The experimental protocols provided in this guide offer a framework for researchers to investigate and utilize the properties of Blasticidin S in their studies.

References

- 1. agscientific.com [agscientific.com]

- 2. goldbio.com [goldbio.com]

- 3. Blasticidin S - Wikipedia [en.wikipedia.org]

- 4. agscientific.com [agscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. umassmed.edu [umassmed.edu]

- 10. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4v9q - Crystal Structure of Blasticidin S Bound to Thermus Thermophilus 70S Ribosome. - Summary - Protein Data Bank Japan [pdbj.org]

- 13. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. apexbt.com [apexbt.com]

- 18. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. abo.com.pl [abo.com.pl]

- 20. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]

Blasticidin S Hydrochloride: A Technical Guide to its Discovery, Origin, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S hydrochloride is a potent nucleoside antibiotic that has become an indispensable tool in molecular biology and biomedical research. Originally discovered in the 1950s as an antifungal agent, its powerful inhibitory effect on protein synthesis in both prokaryotic and eukaryotic cells has led to its widespread use as a selection agent for genetically modified cells. This technical guide provides an in-depth exploration of the discovery and origin of Blasticidin S, detailing the pioneering research that led to its isolation from Streptomyces griseochromogenes. It further elucidates its mechanism of action, biosynthetic pathway, and the molecular basis of resistance. This document consolidates key quantitative data on its biological activity and provides detailed experimental protocols for its application in cell culture, serving as a comprehensive resource for researchers and professionals in the field.

Discovery and Origin

Blasticidin S was first discovered in the 1950s by a team of Japanese researchers, including S. Takeuchi, K. Hirayama, K. Ueda, H. Sakai, and H. Yonehara.[1][2] Their research was part of a large-scale screening program aimed at identifying novel antibiotics to combat rice blast disease, a devastating fungal infection caused by Magnaporthe oryzae (formerly Piricularia oryzae).[2]

The producing microorganism was identified as a strain of Streptomyces griseochromogenes.[3][4][5] This soil-dwelling bacterium was found to secrete the potent antifungal substance into its fermentation broth. The initial studies by Takeuchi and his colleagues laid the groundwork for the isolation, purification, and subsequent structural elucidation of this novel antibiotic.[1]

Chemical Structure and Properties

Blasticidin S is a peptidyl nucleoside antibiotic.[6] Its chemical structure consists of three main components: a cytosine base, a glucose-derived pyranose ring, and a unique amino acid, N-methyl-β-arginine. The hydrochloride salt of Blasticidin S is the commonly used form in research due to its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of Blasticidin S Hydrochloride

| Property | Value |

| Molecular Formula | C₁₇H₂₆N₈O₅ · HCl |

| Molecular Weight | 458.9 g/mol |

| Appearance | White, solid powder |

| Solubility | Soluble in water and acetic acid |

| Storage | Store at -20°C |

Mechanism of Action: Inhibition of Protein Synthesis

Blasticidin S is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[3][5][7] It exerts its cytotoxic effect by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.

Specifically, Blasticidin S binds to the peptidyl-transferase center (PTC) on the large ribosomal subunit. This binding event interferes with two crucial steps in translation:

-

Inhibition of Peptide Bond Formation: Blasticidin S sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.

-

Inhibition of Translation Termination: The antibiotic also inhibits the termination step of translation by preventing the release factors from hydrolyzing the peptidyl-tRNA, thus stalling the ribosome at the stop codon.

The overall effect is a rapid and potent cessation of protein synthesis, leading to cell death.

Caption: Mechanism of Blasticidin S action on the ribosome.

Biosynthesis of Blasticidin S

The biosynthesis of Blasticidin S in Streptomyces griseochromogenes is a complex process involving a dedicated gene cluster, designated bls. This cluster contains the genes encoding the enzymes responsible for constructing the molecule from its primary precursors: cytosine, D-glucose, L-arginine, and L-methionine.

The biosynthetic pathway can be summarized in the following key stages:

-

Formation of the Nucleoside Core: The pathway begins with the synthesis of cytosylglucuronic acid (CGA) from UDP-glucuronic acid and cytosine, catalyzed by CGA synthase.

-

Modifications of the Sugar Moiety: The glucuronic acid moiety undergoes a series of enzymatic modifications, including dehydration and amination, to form the key intermediate cytosinine.

-

Attachment of the Amino Acid Side Chain: The modified amino acid, β-arginine, is synthesized from L-arginine.

-

Final Assembly and Methylation: β-arginine is then attached to cytosinine, followed by a final methylation step to yield Blasticidin S.

References

- 1. scielo.br [scielo.br]

- 2. The Potential of Streptomyces as Biocontrol Agents against the Rice Blast Fungus, Magnaporthe oryzae (Pyricularia oryzae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. Streptomyces lividans Blasticidin S Deaminase and Its Application in Engineering a Blasticidin S-Producing Strain for Ease of Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genespin.com [genespin.com]

- 6. Semisynthetic blasticidin S ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]

Blasticidine S Hydrochloride: A Technical Guide to Selection in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and protocols for using blasticidine S hydrochloride as a selection agent in mammalian cell culture. Blasticidine S is a potent nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells, making it a valuable tool for the generation of stable cell lines expressing a gene of interest.[1][2][3][4] This guide will delve into the molecular mechanism of action, the basis of resistance, and provide detailed experimental procedures for its effective use.

Core Principle of Blasticidine S Selection

The utility of blasticidine S as a selection agent hinges on its potent ability to halt protein synthesis in non-resistant cells, leading to rapid cell death.[3][5] Cells that have been successfully transfected with a plasmid containing a blasticidine S resistance gene, however, are able to survive and proliferate in the presence of the antibiotic.[1][2]

Mechanism of Action of Blasticidine S

Blasticidine S, an aminoacyl nucleoside antibiotic isolated from Streptomyces griseochromogenes, targets the ribosome, the cellular machinery responsible for protein synthesis.[2][4] Specifically, it binds to the peptidyl transferase center of the large ribosomal subunit.[6][7] This binding event interferes with peptide bond formation and inhibits the termination step of translation.[1][2][6] As a result, the cell is unable to synthesize new proteins, leading to a cessation of cellular functions and eventual apoptosis.[1] Recent studies have shown that in mammalian ribosomes, blasticidine S distorts the 3'CCA tail of the P-site tRNA, which delays both peptide bond formation and peptidyl-tRNA hydrolysis.[7] It also interferes with the accommodation of the eukaryotic release factor 1 (eRF1) into the peptidyl transferase center, thereby inhibiting translation termination.[7]

It has also been discovered that the Leucine-rich repeat-containing protein 8D (LRRC8D) is required for the import of blasticidine S into mammalian cells, suggesting a role for this protein family in the transport of small molecules.[8]

Figure 1: Mechanism of Action of Blasticidine S in Mammalian Cells.

Mechanism of Resistance

Resistance to blasticidine S is conferred by the expression of a deaminase enzyme that inactivates the antibiotic.[9] The two most commonly used resistance genes in mammalian cell culture are:

Both genes encode a blasticidine S deaminase that catalyzes the conversion of blasticidine S into a non-toxic deaminohydroxy derivative.[1][6][9] This modified compound is unable to bind to the ribosome, thus allowing protein synthesis to proceed normally in cells expressing the resistance gene.[6]

Figure 2: Mechanism of Resistance to Blasticidine S.

Quantitative Data for Blasticidine S Selection

The optimal concentration of blasticidine S for selection varies depending on the cell line, media, and growth conditions.[10] It is crucial to determine the minimum concentration that effectively kills non-transfected cells for each new cell line.[3]

| Parameter | Value | Reference |

| Typical Working Concentration Range | 1 - 30 µg/mL | [10] |

| More Common Range for Selection | 2 - 10 µg/mL | [9][11][12] |

| Selection Timeframe for Untransfected Cells | 3 - 15 days | [13] |

| Time to Appearance of Resistant Clones | 2 - 5 weeks | [14] |

| Cell Line | Recommended Starting Concentration (µg/mL) | Reference |

| HEK293 | 10 | [15] |

| HeLa | 10 | [15] |

| General Mammalian Cells | 2 - 10 | [9][11][12] |

Experimental Protocols

Determining the Optimal Blasticidine S Concentration (Kill Curve)

A kill curve is an essential first step to determine the lowest concentration of blasticidine S that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).[3][13]

Materials:

-

Parental (non-transfected) mammalian cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mg/mL)

-

24-well or 96-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding:

-

On Day 0, seed the parental cells in a 24-well plate at a density that allows them to be approximately 20-25% confluent on the day selection begins.[10][13] For a 24-well plate, a starting density of 50,000 - 100,000 cells/mL is a good starting point.[10]

-

Incubate the cells for 24 hours at 37°C.[10]

-

-

Addition of Blasticidine S:

-

On Day 1, prepare a series of dilutions of blasticidine S in complete culture medium. A typical range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[3][9][12][16]

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of blasticidine S.[3][10]

-

-

Incubation and Observation:

-

Determination of Optimal Concentration:

Generation of Stable Cell Lines

This protocol outlines the general steps for transfecting mammalian cells with a plasmid containing a blasticidine S resistance gene and selecting for stable integrants.

Materials:

-

Mammalian cell line of interest

-

Expression vector containing the gene of interest and a blasticidine S resistance gene (bsr or BSD)

-

Transfection reagent suitable for the cell line

-

Complete cell culture medium

-

This compound at the predetermined optimal concentration

Methodology:

-

Transfection:

-

On Day -1, seed the cells so they will be at the optimal confluency for transfection on Day 0 (typically 70-90%).

-

On Day 0, transfect the cells with the expression vector according to the manufacturer's protocol for the chosen transfection reagent.[14]

-

-

Initiation of Selection:

-

Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection.[13][14]

-

After the recovery period, passage the cells into fresh culture vessels and replace the medium with complete medium containing the optimal concentration of blasticidine S as determined by the kill curve.

-

-

Selection and Maintenance:

-

Isolation and Expansion of Clones:

-

Once distinct colonies are visible, they can be isolated using cloning cylinders or by limiting dilution.

-

Expand each isolated clone in selective medium to generate a clonal stable cell line.

-

It is advisable to maintain the stable cell line in a lower concentration of blasticidine S to prevent the loss of the integrated plasmid.

-

Figure 3: Experimental Workflow for Stable Cell Line Generation.

Conclusion

This compound is a highly effective and rapid-acting selection agent for the development of stable mammalian cell lines.[3] A thorough understanding of its mechanism of action and the corresponding resistance mechanisms, coupled with careful optimization of the selection concentration through a kill curve, are critical for successful outcomes.[3] By following the detailed protocols outlined in this guide, researchers can confidently and efficiently generate stable cell lines for a wide range of applications in biomedical research and drug development.

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. agscientific.com [agscientific.com]

- 5. Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Protein Synthesis Inhibitor Blasticidin S Enters Mammalian Cells via Leucine-rich Repeat-containing Protein 8D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. toku-e.com [toku-e.com]

- 11. agscientific.com [agscientific.com]

- 12. ulab360.com [ulab360.com]

- 13. horizondiscovery.com [horizondiscovery.com]

- 14. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]

Chemical properties and structure of Blasticidine S hydrochloride

Blasticidin S hydrochloride is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1][2] It is a valuable tool in molecular biology and drug development, primarily utilized as a selection agent for cells genetically modified to express the blasticidin S resistance genes, bsr or BSD.[1][2] This guide provides an in-depth overview of its chemical properties, structure, mechanism of action, and relevant experimental protocols for its application in scientific research.

Chemical Properties and Structure

Blasticidin S hydrochloride is a white, solid powder.[1] It is a nucleoside antibiotic belonging to the aminoacylnucleoside class.[3] The hydrochloride salt of blasticidin S is the form routinely available to researchers.[4]

Table 1: Physicochemical Properties of Blasticidin S Hydrochloride

| Property | Value | References |

| CAS Number | 3513-03-9 | [4][5] |

| Molecular Formula | C₁₇H₂₆N₈O₅・HCl | [1][6] |

| Molecular Weight | 458.9 g/mol | [1][7] |

| Appearance | White powder/Colorless crystals | [1][8][9] |

| Melting Point | 235-236 °C (with decomposition) | [9] |

| Purity | ≥95% (HPLC) | [4] |

Table 2: Solubility of Blasticidin S Hydrochloride

| Solvent | Solubility | References |

| Water | Soluble (e.g., 10 mg/mL) | [1][4][6] |

| Acetic Acid | Soluble | [1] |

| Ethanol | Insoluble | [7] |

| DMSO | Insoluble | [7] |

Table 3: Stability and Storage of Blasticidin S Hydrochloride

| Condition | Stability | References |

| Solid | Stable for up to 9 months when stored at -20°C. Shipped at room temperature. | [1][10] |

| Aqueous Stock Solution (5-10 mg/mL) | Stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C. Avoid freeze-thaw cycles. | [1][11] |

| Medium Containing Blasticidin | Stable for up to 2 weeks at 4°C. | [1][11] |

| pH | Stable in solutions with a pH of 5-7. Unstable at a pH less than 4 and in alkaline conditions. The pH of aqueous solutions should not exceed 7.0 to prevent inactivation. | [1][9] |

Mechanism of Action

Blasticidin S hydrochloride is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][12] Its primary mechanism of action involves binding to the P-site of the large ribosomal subunit.[13][14] This binding interferes with the peptidyl transfer reaction, a critical step in polypeptide chain elongation, and inhibits the termination of translation.[7][15][16] By disrupting peptide bond formation, Blasticidin S effectively halts the synthesis of new proteins, leading to cell death.[2][13]

Resistance to Blasticidin S is conferred by the expression of blasticidin S deaminase genes, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[1][16] These enzymes catalyze the deamination of the cytosine ring in Blasticidin S, converting it into a non-toxic deaminohydroxy derivative.[1][16]

Caption: Mechanism of action of Blasticidin S and the resistance mechanism.

Experimental Protocols

A critical step in utilizing Blasticidin S hydrochloride for cell selection is determining the optimal concentration, which can vary depending on the cell line.[17] This is achieved by performing a kill curve experiment.

Protocol: Determining Optimal Blasticidin S Concentration (Kill Curve)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

Parental (non-resistant) cell line

-

Complete cell culture medium

-

Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL in sterile water)[17]

-

Sterile 24-well or 96-well tissue culture plates

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate the parental cells at a density of approximately 25% confluence in a 24-well or 96-well plate.[1][18] Allow the cells to adhere overnight.

-

Preparation of Selective Media: Prepare a series of dilutions of Blasticidin S hydrochloride in the complete culture medium. A typical starting range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[1]

-

Treatment: The next day, replace the culture medium with the prepared selective media containing varying concentrations of Blasticidin S.

-

Incubation and Observation: Replenish the selective media every 3-4 days and monitor the percentage of surviving cells.[1][18]

-

Determination of Optimal Concentration: The optimal concentration is the lowest concentration of Blasticidin S that results in complete cell death within 10-14 days.[1][18]

Caption: Experimental workflow for a kill curve analysis.

Recommended Concentrations for Selection

The following table provides general concentration ranges for the selection of resistant cells. However, it is crucial to perform a kill curve for each specific cell line and experimental setup.

Table 4: Recommended Blasticidin S Hydrochloride Concentrations for Selection

| Organism/Cell Type | Recommended Concentration Range | References |

| Mammalian Cells | 2-10 µg/mL (varies with cell line) | [1][13] |

| CHO (Chinese Hamster Ovary) | 5-10 µg/mL | [2] |

| HEK 293 (Human Embryonic Kidney) | 5-15 µg/mL | [2] |

| E. coli | 50-100 µg/mL (in low salt LB medium) | [1][10] |

| Yeast | 25-300 µg/mL | [1][10] |

Note on E. coli Selection: For the selection of Blasticidin-resistant E. coli, it is essential to use a low salt LB medium (NaCl concentration should not exceed 5 g/L).[1][10] Higher salt concentrations can inhibit the activity of Blasticidin S.[10][11]

Applications in Research

Blasticidin S hydrochloride is a versatile tool with several applications in molecular biology and drug development:

-

Selection of Transfected/Transduced Cells: Its most common application is for the selection and maintenance of mammalian, yeast, and bacterial cells that have been successfully engineered to express blasticidin resistance genes.[2][19]

-

Antifungal, Antiviral, and Antitumor Studies: Due to its potent inhibitory effect on protein synthesis, Blasticidin S has been investigated for its potential as an antifungal, antiviral, and antitumor agent.[2][4]

-

Genome Editing: It plays a role in genome editing workflows, such as those utilizing the CRISPR/Cas9 system, for the selection of successfully edited cells.[2][14]

References

- 1. Blasticidin S HCl | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. agscientific.com [agscientific.com]

- 3. thomassci.com [thomassci.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. BLASTICIDIN S HYDROCHLORIDE | 3513-03-9 [chemicalbook.com]

- 9. Blasticidin S | C17H26N8O5 | CID 170012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. apexbt.com [apexbt.com]

- 14. agscientific.com [agscientific.com]

- 15. Blasticidin S HCl (10 mg/mL), 20 mL - FAQs [thermofisher.com]

- 16. Blasticidin S - Wikipedia [en.wikipedia.org]

- 17. abo.com.pl [abo.com.pl]

- 18. toku-e.com [toku-e.com]

- 19. mpbio.com [mpbio.com]

Technical Guide: Blasticidin S Hydrochloride Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Blasticidin S hydrochloride, a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1][2][3] This document details its solubility in water and various organic solvents, outlines standard experimental protocols for solubility determination, and illustrates its mechanism of action as a protein synthesis inhibitor.

Solubility Profile

Blasticidin S hydrochloride is generally characterized by its high solubility in aqueous solutions and acetic acid, while exhibiting limited to no solubility in most common organic solvents.[1][4][5][6] However, conflicting reports exist for its solubility in solvents like DMSO, ethanol, and methanol, which may be attributable to factors such as solvent purity (e.g., water content in DMSO) and the specific experimental conditions used.[7][8][9][10]

Data Presentation: Solubility of Blasticidin S Hydrochloride

The following table summarizes the reported solubility data for Blasticidin S hydrochloride across various solvents.

| Solvent | Type | Reported Solubility | Source(s) |

| Water | Aqueous | Freely Soluble / Good Solubility | [7] |

| Soluble (>25 mg/mL) | [4][11] | ||

| ≥52.4 mg/mL | [12] | ||

| 10 mg/mL | [13] | ||

| 5-10 mg/mL (for stock solutions) | [1][5] | ||

| 4.59 mg/mL (10 mM) | [14] | ||

| Clear, slightly yellow solution at 5 mg/mL | [2][15] | ||

| Acetic Acid | Organic Acid | Soluble | [1][5] |

| >30 g/L | [10] | ||

| DMSO | Organic | Soluble | [7][9] |

| Insoluble (Note: Moisture can reduce solubility) | [8][12] | ||

| Ethanol | Organic | Soluble | [7][9] |

| Insoluble / Practically Insoluble | [8][10] | ||

| Methanol | Organic | Soluble | [7][9] |

| Practically Insoluble | [10] | ||

| DMF | Organic | Soluble | [7][9] |

| Other Organics | Organic | Insoluble (General) | [4][6][11] |

| Practically Insoluble (Acetone, Benzene, Chloroform, etc.) | [10] |

Experimental Protocols for Solubility Determination

Determining the precise solubility of a compound like Blasticidin S hydrochloride is critical for its effective application in research. The "shake-flask" method is a widely recognized standard for establishing equilibrium solubility.[16] Below is a generalized protocol adapted from standard methodologies for determining the aqueous solubility of a chemical compound.

2.1 General Equilibrium Solubility Protocol (Shake-Flask Method)

This protocol aims to determine the saturation concentration of Blasticidin S hydrochloride in a specific solvent at a controlled temperature.

-

Preparation : Add an excess amount of Blasticidin S hydrochloride powder to a known volume of the desired solvent (e.g., sterile, purified water) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[16] Mechanical shaking or stirring is used for this purpose.

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by passing the solution through a fine-pore filter (e.g., 0.22 µm) that does not bind the compound.[16][17]

-

Quantification : Carefully extract an aliquot of the clear supernatant or filtrate. Determine the concentration of dissolved Blasticidin S hydrochloride using a validated analytical method such as:

-

Replicates : The experiment should be performed in triplicate to ensure the reproducibility of the results.[18]

2.2 Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining compound solubility.

Mechanism of Action

Blasticidin S hydrochloride is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][3][19] Its primary mode of action involves the targeted disruption of translation at the ribosomal level.

Key Steps in the Mechanism:

-

Ribosome Binding : Blasticidin S binds to the peptidyl-tRNA binding site (P-site) within the large ribosomal subunit.[2][12]

-

tRNA Deformation : This binding event deforms the transfer RNA (tRNA) molecule residing at the P-site.[2][15]

-

Inhibition of Peptide Bond Formation : The conformational changes induced by Blasticidin S prevent the formation of a peptide bond between the growing polypeptide chain and the incoming aminoacyl-tRNA.[2][6][12] This effectively stalls the elongation phase of protein synthesis.

-

Cell Death : The rapid and potent inhibition of protein synthesis leads to swift cell death, making it an effective selection agent in cell culture.[12][17]

Resistance to Blasticidin S is conferred by deaminase enzymes encoded by genes such as bsr or BSD.[3] These enzymes catalyze the conversion of Blasticidin S into a non-toxic deaminohydroxy derivative, rendering the antibiotic ineffective.[1][11][17]

Signaling Pathway: Inhibition of Protein Synthesis

The diagram below illustrates how Blasticidin S hydrochloride interrupts the process of protein translation.

References

- 1. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]

- 2. agscientific.com [agscientific.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. 3513-03-9 CAS MSDS (BLASTICIDIN S HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. You are being redirected... [bio-world.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Blasticidin S | C17H26N8O5 | CID 170012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BLASTICIDIN S HYDROCHLORIDE | 3513-03-9 [chemicalbook.com]

- 12. apexbt.com [apexbt.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Blasticidin S HCl | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 15. AG Scientific Inc Blasticidin S HCl Sol, 5X2 ML, Quantity: Pack of 5 | Fisher Scientific [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. himedialabs.com [himedialabs.com]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. Blasticidin S HCl | Antibiotic | TargetMol [targetmol.com]

Stability of Blasticidine S hydrochloride solution at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Blasticidine S hydrochloride solutions under various temperature conditions. The information herein is critical for ensuring the efficacy and reproducibility of experiments involving this potent protein synthesis inhibitor. This guide summarizes quantitative stability data, details relevant experimental protocols, and provides visual workflows for clarity.

Introduction to this compound

This compound is a nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its mode of action involves the inhibition of peptide bond formation by the ribosome. Due to its potent activity, Blasticidine S is widely used as a selection agent in genetic engineering for cells carrying resistance genes, such as the blasticidin S deaminase gene (bsr or BSD). The stability of Blasticidine S solutions is paramount for successful cell selection and for maintaining consistent experimental outcomes.

Stability of this compound Solutions

The stability of this compound in aqueous solution is influenced by temperature, pH, and the number of freeze-thaw cycles. It is crucial to adhere to proper storage conditions to prevent degradation and loss of activity.

Quantitative Stability Data

The following table summarizes the stability of this compound solutions at different temperatures as compiled from various supplier datasheets.

| Storage Temperature | Solution Type | Stability Duration | Key Considerations |

| Room Temperature | Aqueous Solution | Up to 2 weeks[1][2] | Short-term storage only. |

| +2°C to +8°C (+4°C) | Aqueous Stock Solution | 1 to 2 weeks[3][4][5] | Some sources suggest stability for up to 6 months[6]. |

| Medium Containing Blasticidin | Up to 2 weeks[3][4][7][8][9] | ||

| -20°C | Aqueous Stock Solution | 6 to 8 weeks[3][4][5], up to 9 months[7][8][9], or up to 2 years[1]. | Recommended for long-term storage. Avoid frost-free freezers to prevent freeze-thaw cycles[3][7]. Aliquoting is highly recommended[3][4]. |

Note: The pH of the aqueous solution should not exceed 7.0 to prevent inactivation of Blasticidin S.[3][4] It is also advised to avoid repeated freeze-thaw cycles.[1][2][3][7][8][9]

Experimental Protocols

The biological activity and stability of Blasticidine S solutions are typically assessed using a bioassay, commonly referred to as a "kill curve" or "dose-response curve." This experiment determines the minimum concentration of the antibiotic required to kill non-resistant host cells within a specific timeframe. While direct analytical methods like High-Performance Liquid Chromatography (HPLC) are used for purity assessment of the compound, the kill curve provides a functional measure of its stability and potency.

Protocol: Determining Blasticidin S Sensitivity (Kill Curve)

This protocol is essential for determining the optimal concentration of Blasticidin S for selecting transfected or transformed cells and can be adapted to assess the stability of a stored solution.

Objective: To determine the minimum concentration of this compound that effectively kills the parental (non-resistant) cell line.

Materials:

-

Parental cell line (sensitive to Blasticidin S)

-

Complete cell culture medium

-

Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)

-

Sterile multi-well plates (e.g., 24-well or 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Plating:

-

One day prior to adding the antibiotic, seed the parental cells into a multi-well plate at a low confluence (e.g., 20-25%).[4]

-

Ensure even cell distribution across the wells.

-

Incubate overnight to allow for cell adherence.

-

-

Preparation of Blasticidin S Dilutions:

-

Treatment:

-

Carefully remove the old medium from the cells.

-

Add the medium containing the different concentrations of Blasticidin S to the respective wells.

-

-

Incubation and Observation:

-

Endpoint Determination:

-

The optimal concentration is the lowest concentration that results in complete cell death within a desired timeframe, typically 7-14 days.[4]

-

Visualizing Experimental Workflow

To better illustrate the process of assessing Blasticidin S stability and efficacy, the following diagram outlines the key steps of the kill curve experiment.

Caption: Workflow for Determining Blasticidin S Sensitivity (Kill Curve).

Degradation Pathway Considerations

While detailed chemical degradation pathways of Blasticidin S in solution are not extensively published in common literature, it is known to be susceptible to hydrolysis, a common degradation pathway for many pharmaceuticals.[10] The primary factor influencing its stability in solution is pH. At a pH greater than 7.0, Blasticidin S is inactivated.[3][4] This suggests that the molecule undergoes a pH-dependent degradation, possibly through hydrolysis of its amide or other susceptible bonds. Therefore, maintaining a slightly acidic to neutral pH is critical for its stability.

Conclusion

The stability of this compound solutions is a critical factor for the success of selection experiments in molecular and cell biology. For short-term use, solutions can be stored at +4°C for up to two weeks. For long-term storage, aliquoted solutions should be kept at -20°C, where they can remain stable for several months to years. It is imperative to avoid alkaline conditions (pH > 7.0) and repeated freeze-thaw cycles to preserve the antibiotic's potency. The kill curve bioassay remains the gold standard for functionally validating the efficacy of Blasticidine S solutions before their use in critical experiments.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. invivogen.com [invivogen.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Blasticidin S HCl | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. abo.com.pl [abo.com.pl]

- 6. Blasticidin S HCl (10 mg/mL), 20 mL - FAQs [thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. ulab360.com [ulab360.com]

- 9. scbt.com [scbt.com]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

An In-Depth Technical Guide to Blasticidine S Resistance Genes: bsr and BSD

For Researchers, Scientists, and Drug Development Professionals

Introduction to Blasticidine S and Resistance Mechanisms

Blasticidin S is a potent nucleoside antibiotic produced by Streptomyces griseochromogenes.[1] It is a highly effective inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2] Its mechanism of action involves binding to the ribosomal P-site, which in turn slows down tRNA binding and prevents peptide bond formation.[3] This leads to a halt in translation and rapid cell death.[1][4] This powerful cytotoxic activity makes Blasticidin S an invaluable tool for the selection of genetically modified cells in culture.[1]

Resistance to Blasticidin S is conferred by specific genes that encode enzymes capable of inactivating the antibiotic.[1] The two most widely utilized resistance genes in molecular biology are bsr and BSD.[5] Both genes encode for Blasticidin S deaminase enzymes, which detoxify Blasticidin S by catalyzing the deamination of its cytosine ring to produce the non-toxic deaminohydroxyblasticidin S.[2][3] This modified version of the antibiotic can no longer bind to the ribosome, allowing cells expressing either the bsr or BSD gene to survive and proliferate in the presence of Blasticidin S.[3]

The Resistance Genes: A Comparative Overview

The bsr and BSD genes, while functionally similar, originate from different microorganisms and possess distinct characteristics that can influence their utility in various experimental contexts.

Quantitative Data Summary

| Feature | bsr Gene | BSD Gene | Reference(s) |

| Origin | Bacillus cereus | Aspergillus terreus | [2][6] |

| Encoded Protein | Blasticidin S Deaminase (BSR) | Blasticidin S Deaminase (BSD) | [2] |

| Gene Size | ~420 bp | ~393 bp | [2][3] |

| Protein Size | ~15 kDa | ~14 kDa | [2][3] |

| Transfection Frequency | Standard | Reported to be up to 80 times greater than bsr in FM3A cells | [3] |

| Selection Stringency | High | High | [2] |

Mechanism of Action: Enzymatic Inactivation of Blasticidin S

The protein products of both the bsr and BSD genes are Blasticidin S deaminases. These enzymes belong to the hydrolase family and specifically act on carbon-nitrogen bonds in cyclic amidines.[7] The enzymatic reaction involves the hydrolytic deamination of the cytosine moiety of Blasticidin S, converting it to deaminohydroxyblasticidin S, with the release of an ammonia (B1221849) molecule.[7]

Experimental Protocols

Determining Optimal Blasticidin S Concentration: The Kill Curve

Prior to initiating a stable cell line generation experiment, it is imperative to determine the minimal concentration of Blasticidin S that effectively kills the parental (non-transfected) cell line. This is achieved by performing a kill curve.

Materials:

-

Parental cell line

-

Complete cell culture medium

-

Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)

-

24-well or 96-well tissue culture plates

-

Sterile water or HEPES buffer (20 mM, pH 7.2-7.5) for dilutions

Procedure:

-

Cell Plating: Seed the parental cells in a multi-well plate at a density that allows for several days of growth without reaching confluency (e.g., 5 x 10^4 cells/well in a 24-well plate).[8] Allow the cells to adhere overnight.[8]

-

Preparation of Blasticidin S Dilutions: The following day, prepare a series of Blasticidin S concentrations in complete culture medium. A typical range for mammalian cells is 0, 2, 4, 6, 8, 10, 15, and 20 µg/mL.[9]

-

Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S.[8]

-

Incubation and Observation: Incubate the cells and monitor them daily for signs of cytotoxicity.[8]

-

Media Changes: Refresh the selective medium every 3-4 days.[8]

-

Determination of Optimal Concentration: After 7-14 days, identify the lowest concentration of Blasticidin S that results in 100% cell death.[9] This concentration will be used for the selection of stable transfectants.

Generation of Stable Cell Lines

This protocol outlines the general steps for creating a stable cell line using Blasticidin S selection.

Materials:

-

Host cell line

-

Expression vector containing the gene of interest and either the bsr or BSD resistance gene

-

Transfection reagent optimized for the host cell line

-

Complete culture medium

-

Blasticidin S at the predetermined optimal concentration

-

Tissue culture plates and flasks

Procedure:

-

Transfection: On the day prior to transfection, seed the host cells so they reach 70-90% confluency at the time of transfection.[9] Transfect the cells with the expression vector using the optimized protocol for your cell line and transfection reagent.

-

Recovery: Following transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[10]

-

Selection: After the recovery period, passage the cells into a fresh medium containing the optimal concentration of Blasticidin S as determined by the kill curve.[4]

-

Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days, to eliminate non-transfected cells.[4]

-

Isolation of Resistant Colonies: Over 1-3 weeks, discrete colonies of resistant cells will become visible. These can be isolated using cloning cylinders or by limiting dilution.

-

Expansion of Clones: Expand each isolated clone in the selective medium to generate clonal stable cell lines.

-

Validation: Validate the stable cell lines for the integration and expression of the gene of interest. It is recommended to maintain a maintenance concentration of Blasticidin S (often half the selection concentration) in the culture medium to ensure the stability of the integrated gene.[9]

Visualizing Workflows and Decision Making

Experimental Workflow for Stable Cell Line Generation

Decision Logic for Choosing Between bsr and BSD

The selection of bsr or BSD as the resistance marker can depend on the specific experimental goals and the cell line being used.

Conclusion

The Blasticidine S resistance genes, bsr and BSD, are robust and efficient selectable markers for generating stable cell lines. Both genes encode for Blasticidin S deaminases that effectively inactivate the antibiotic, allowing for stringent selection of transfected cells. While both are highly effective, the BSD gene may offer an advantage in achieving a higher frequency of transfectants in certain cell types.[2][3] The choice between bsr and BSD should be guided by the specific requirements of the experiment and the characteristics of the host cell line. Adherence to detailed protocols for determining the optimal antibiotic concentration and for the selection and maintenance of stable cell lines is crucial for experimental success.

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. toku-e.com [toku-e.com]

- 4. 101.200.202.226 [101.200.202.226]

- 5. agscientific.com [agscientific.com]

- 6. Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blasticidin-S deaminase - Wikipedia [en.wikipedia.org]

- 8. abo.com.pl [abo.com.pl]

- 9. benchchem.com [benchchem.com]

- 10. addgene.org [addgene.org]

The Core Mechanism of Blasticidin S: An In-depth Technical Guide to a Potent Inhibitor of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S is a potent nucleoside antibiotic that effectively halts protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its utility extends from a powerful selection agent in molecular biology to a model for studying ribosomal function.[4][5] This technical guide provides a comprehensive examination of the molecular mechanism by which Blasticidin S exerts its inhibitory effects. We will delve into its unique binding site on the ribosome, the conformational changes it induces, and its profound impact on both the elongation and termination phases of translation. This document summarizes key quantitative data, presents detailed protocols for foundational experiments used to elucidate its mechanism, and provides visual representations of the molecular processes and experimental workflows.

Introduction to Blasticidin S

Originally isolated from Streptomyces griseochromogenes, Blasticidin S is a peptidyl nucleoside antibiotic composed of a cytosine base, a pyranose ring, and an N-methyl-guanidine tail.[6][7] This structure mimics the CCA end of a tRNA molecule, a key feature underlying its mechanism of action.[7] Unlike many antibiotics that target the A-site of the ribosome's peptidyl transferase center (PTC), Blasticidin S uniquely targets the P-site, leading to a distinct mode of inhibition that primarily affects translation termination.[6][7][8]

The Core Mechanism of Inhibition

Blasticidin S disrupts protein synthesis through a multifaceted interaction with the large ribosomal subunit. The process can be broken down into several key events:

Binding to the Ribosomal P-Site

Blasticidin S binds within the peptidyl transferase center (PTC) of the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes).[9] Crucially, its binding site is located at the P-site (peptidyl-tRNA site), where the growing polypeptide chain is held.[6][10] This is in contrast to other well-known PTC inhibitors like chloramphenicol (B1208) and puromycin, which bind to the A-site (aminoacyl-tRNA site).[6][8] Structural studies have shown that the cytosine group of Blasticidin S forms base-pairing interactions with conserved nucleotides in the P-loop of the ribosomal RNA, mimicking the interaction of the P-site tRNA's CCA tail.[7][11]

Trapping of a Deformed P-site tRNA

The most critical aspect of Blasticidin S's mechanism is its ability to induce and stabilize a deformed conformation of the P-site tRNA.[6][8] Upon binding, Blasticidin S forces the 3'CCA end of the peptidyl-tRNA to bend significantly towards the A-site.[6][8][12] This distortion is particularly pronounced in mammalian ribosomes.[12][13][14][15] This trapped, non-productive conformation is the root of the antibiotic's inhibitory effects.

Potent Inhibition of Translation Termination

Blasticidin S is a more effective inhibitor of translation termination than of peptide bond formation.[7] The deformed P-site tRNA sterically clashes with and prevents the proper accommodation of release factors (RF1/RF2 in bacteria, eRF1 in eukaryotes) into the A-site upon encountering a stop codon.[12][13][16] While the initial recognition of the stop codon is not blocked, the release factor cannot position its catalytic GGQ motif correctly to promote the hydrolysis and release of the nascent polypeptide chain.[13][16] This leads to stalled ribosomes at the end of the coding sequence.

Moderate Inhibition of Peptide Bond Formation

While its primary impact is on termination, Blasticidin S also inhibits the elongation cycle, albeit to a lesser extent.[6] The displacement of the P-site tRNA's CCA tail towards the A-site interferes with the optimal positioning of the incoming aminoacyl-tRNA in the A-site.[12] This suboptimal geometry slows down the rate of peptidyl transfer, the chemical reaction that forms a new peptide bond.[12][17]

The overall mechanism is visualized in the diagram below.

Quantitative Analysis of Inhibition

The inhibitory potency of Blasticidin S has been quantified in various experimental systems. The data highlights its strong effect on overall translation and termination compared to its relatively weak inhibition of tRNA binding.

| Parameter | System | Value | Reference |

| IC₅₀ (Overall Translation) | Mammalian in vitro (Luciferase) | 21 nM | [14] |

| IC₅₀ (tRNA Binding) | E. coli Ribosomes | ~20 mM | [7] |

| Inhibition Constant (Peptidyl Transfer) | E. coli Ribosomes | 200 - 400 nM | [7] |

| Working Concentration (Selection) | Mammalian Cells | 1 - 10 µg/mL | [4] |

| Working Concentration (Selection) | E. coli | 25 - 100 µg/mL | [4] |

Key Experimental Methodologies

The mechanism of Blasticidin S has been elucidated through a combination of biochemical and structural biology techniques. Detailed protocols for key assays are provided below.

In Vitro Translation Inhibition Assay

This assay quantifies the overall inhibitory effect of Blasticidin S on protein synthesis using a cell-free system, such as rabbit reticulocyte lysate (RRL).[5][18]

Objective: To determine the IC₅₀ of Blasticidin S for global protein synthesis.

Materials:

-

Rabbit Reticulocyte Lysate (RRL)

-

mRNA encoding a reporter protein (e.g., Firefly Luciferase)

-

Blasticidin S Hydrochloride (stock solution)

-

Luciferase Assay System (e.g., Promega #E1500)

-

Nuclease-free water

-

Luminometer

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 10 µL reaction, combine RRL components as per the manufacturer's instructions.

-

Addition of Blasticidin S: Add varying final concentrations of Blasticidin S (e.g., 0 nM to 1 µM) to the reaction mixtures. Include a no-antibiotic control (vehicle only).

-

Initiation of Translation: Add 100 ng of Firefly Luciferase mRNA to each reaction to initiate translation.[18]

-

Incubation: Incubate the reactions at 30°C for 30-90 minutes.[3][18]

-

Lysis: Stop the reactions by adding 30 µL of 1x lysis buffer provided with the luciferase assay kit.[18]

-

Luminescence Measurement: Transfer the lysate to a luminometer-compatible plate. Measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Normalize the luminescence of each Blasticidin S-treated sample to the no-antibiotic control. Plot the percentage of inhibition against the Blasticidin S concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Blasticidin S Complexes

Cryo-EM provides high-resolution structural information, revealing the precise binding site of Blasticidin S and the conformational changes it induces in the ribosome and associated tRNAs.[3]

Objective: To visualize the interaction of Blasticidin S with the ribosome at near-atomic resolution.

Procedure:

-

Complex Formation: Incubate purified eukaryotic or prokaryotic ribosomes with a saturating concentration of Blasticidin S (e.g., 5 µg/mL) and a P-site tRNA ligand to form a stable complex.[3]

-

Grid Preparation: Apply 3-4 µL of the ribosome-Blasticidin S complex solution to a glow-discharged cryo-EM grid.

-

Plunge-Freezing: Blot the grid to create a thin film and immediately plunge-freeze it in liquid ethane. This vitrifies the sample, preserving its native structure.[3]

-

Data Collection: Transfer the frozen grid to a cryo-electron microscope (e.g., Titan Krios) and collect a large dataset of micrographs at a low electron dose.[3][19]

-

Image Processing: Use specialized software (e.g., RELION) for particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the complex.[20]

-

Model Building: Fit atomic models of the ribosome, tRNA, and Blasticidin S into the cryo-EM density map to analyze the molecular interactions in detail.

Mechanisms of Resistance

The primary mechanism of cellular resistance to Blasticidin S is enzymatic inactivation of the antibiotic.[9]

-

Resistance Genes: Resistance is conferred by the expression of specific deaminase genes, most commonly bsr from Bacillus cereus or BSD from Aspergillus terreus.[1][4][9]

-

Enzymatic Action: These genes encode Blasticidin S deaminases. These enzymes catalyze the hydrolytic deamination of the cytosine ring of Blasticidin S.[9]

-

Inactivation: This chemical modification converts Blasticidin S into deaminohydroxyblasticidin S, a non-toxic derivative that can no longer bind to the ribosome and inhibit translation.[1][9][10]

Conclusion

Blasticidin S is a powerful tool in molecular biology and a fascinating subject of study for ribosome function. Its unique mechanism of action—binding to the ribosomal P-site to trap a deformed peptidyl-tRNA, which in turn potently blocks translation termination—distinguishes it from many other protein synthesis inhibitors.[6][7][8] The detailed understanding of its interaction with the ribosome, made possible by biochemical assays and high-resolution structural studies, not only facilitates its effective use as a selection agent but also provides a deeper insight into the fundamental mechanics of the translation process. This knowledge is crucial for the development of novel antimicrobial agents and for therapeutic strategies targeting protein synthesis.

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. invivogen.com [invivogen.com]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. umassmed.edu [umassmed.edu]

- 8. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. toku-e.com [toku-e.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Inhibition of Translation Termination by Blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic studies on ribosomal peptidyltransferase. The behaviour of the inhibitor blasticidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Efficacy of Blasticidin S Against Prokaryotes and Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blasticidin S is a potent nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells, making it a critical tool in molecular biology and a compound of interest for drug development. Its efficacy, however, varies significantly between these two domains of life. This technical guide provides a comprehensive analysis of the dual effectiveness of Blasticidin S. It details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and illustrates the molecular interactions and experimental workflows through detailed diagrams. This document serves as an essential resource for professionals requiring a deep, technical understanding of Blasticidin S.

Core Mechanism of Action: A Universal Target

Blasticidin S, an antibiotic isolated from Streptomyces griseochromogenes, functions by halting protein synthesis, a fundamental process essential to all life.[1][2] It targets the ribosome, specifically binding to the peptidyl-transferase center (PTC) on the large ribosomal subunit.[3][4] This action inhibits peptide bond formation and the termination step of translation.[1][3] A key aspect of its mechanism is its ability to trap transfer RNA (tRNA) in a deformed conformation within the ribosome's P-site.[5][6][7] By bending the 3' end of the P-site tRNA towards the A-site, Blasticidin S sterically hinders the entry of aminoacyl-tRNA and obstructs the action of peptide release factors, thereby preventing both the elongation and termination of the polypeptide chain.[5][6][7]

While the fundamental target is conserved, structural and functional differences between prokaryotic (70S) and eukaryotic (80S) ribosomes lead to a differential in the antibiotic's potency. Studies have shown that Blasticidin S distorts the P-site tRNA to a greater extent in mammalian ribosomes compared to bacterial ones, contributing to its varied effectiveness.[8][9]

Data Presentation: Quantitative Efficacy

The differential activity of Blasticidin S is most clearly demonstrated by comparing the concentrations required to inhibit the growth of various cell types. For prokaryotes, this is typically measured as the Minimum Inhibitory Concentration (MIC), while for eukaryotes, it is often the working concentration for selection or the IC50 value.

| Organism Type | Organism/Cell Line | Metric | Typical Concentration Range (µg/mL) | Key Considerations |

| Eukaryotic | Mammalian Cells (e.g., HEK293, HeLa, CHO) | Selection | 2 - 10[10][11][12] | Highly cell-line dependent; a kill curve is essential.[13] |

| Eukaryotic | Yeast (Saccharomyces cerevisiae) | Selection | 25 - 300[10][11][13][14] | Strain and medium composition significantly affect the required concentration. |

| Prokaryotic | Escherichia coli | Selection | 50 - 100[10][11][15][13][14] | Requires low-salt medium (e.g., <5 g/L NaCl) and pH not exceeding 7.0 for optimal activity.[10][11][14] |

Experimental Protocols

Accurate assessment of Blasticidin S efficacy requires robust and standardized methodologies.

Protocol for Determining Minimum Inhibitory Concentration (MIC) in E. coli

This protocol determines the lowest concentration of Blasticidin S that inhibits visible bacterial growth.

1. Materials:

-

Blasticidin S stock solution (e.g., 10 mg/mL in sterile water).

-

E. coli strain of interest.

-

Low Salt Luria-Bertani (LB) Medium (10g Tryptone, 5g Yeast Extract, 5g NaCl per liter).[14][16]

-

Sterile 96-well microtiter plates.

-

Incubator with shaking capability.

-

Spectrophotometer (for OD600 readings).

2. Methodology:

-

Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into 5 mL of Low Salt LB medium and grow overnight at 37°C with shaking. Dilute the overnight culture 1:100 in fresh medium.[16]

-

Prepare Antibiotic Dilutions: In a 96-well plate, prepare a two-fold serial dilution of Blasticidin S in Low Salt LB medium. A typical starting range is 0 to 128 µg/mL.[16]

-

Inoculation: Add the diluted bacterial culture to each well to achieve a final volume of 200 µL. Include a positive control (bacteria, no antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.[16]

-

Determine MIC: The MIC is the lowest concentration of Blasticidin S that results in no visible turbidity.[16] This can be confirmed by measuring the optical density at 600 nm (OD600).

Protocol for Determining Optimal Selection Concentration in Mammalian Cells (Kill Curve)

This protocol establishes the minimum Blasticidin S concentration required to kill non-transfected host cells.

1. Materials:

-

Blasticidin S stock solution.

-

Mammalian cell line of interest.

-

Complete cell culture medium.

-

Sterile 24-well or 96-well cell culture plates.

-

Incubator (37°C, 5% CO₂).

-

Microscope.

-

Cell viability assay reagent (e.g., Trypan Blue, MTT).

2. Methodology:

-

Cell Seeding: Plate the cells at a low confluency (approx. 25-30%) in multiple wells and allow them to adhere overnight.[11][13]

-

Apply Antibiotic: The next day, replace the medium with fresh medium containing a range of Blasticidin S concentrations. For mammalian cells, a good starting range is 0, 2, 4, 6, 8, and 10 µg/mL.[11]

-

Incubation and Monitoring: Replenish the selective media every 3-4 days.[11][13] Observe the cells daily using a microscope to assess cell viability and morphology.

-

Determine Optimal Concentration: Identify the lowest concentration of Blasticidin S that kills all cells within 10-14 days.[11][13] This concentration should be used for future selection experiments.

Visualizing Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: Blasticidin S binds the ribosomal P-site, deforming tRNA and inhibiting translation.

Experimental Workflow

Caption: General workflow for selecting cells using Blasticidin S resistance.

Resistance Mechanisms

Resistance to Blasticidin S is primarily conferred by specific deaminase enzymes.[3] The two most commonly used resistance genes in molecular biology are:

Both genes encode for Blasticidin S deaminase proteins that catalyze the conversion of Blasticidin S into a non-toxic deaminohydroxy derivative, rendering it unable to bind to the ribosome.[1][3][10] This allows cells expressing these genes to survive in the presence of the antibiotic.

Conclusion

Blasticidin S is unequivocally effective against both prokaryotes and eukaryotes by targeting the universally conserved ribosome. However, its potency is significantly greater in eukaryotic cells, allowing for its use at much lower concentrations. This differential efficacy is the cornerstone of its application as a powerful and rapid selection agent for genetically modified mammalian and yeast cells. For prokaryotic selection, particularly in E. coli, its effectiveness is highly dependent on specific media conditions, namely low salt concentrations. A thorough understanding of its mechanism, quantitative parameters, and appropriate experimental protocols is paramount for its successful application in research and development.

References

- 1. Blasticidin S - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. umassmed.edu [umassmed.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blasticidin S HCl | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]

- 13. agscientific.com [agscientific.com]

- 14. agscientific.com [agscientific.com]

- 15. abo.com.pl [abo.com.pl]

- 16. benchchem.com [benchchem.com]

Safety precautions for handling Blasticidine S hydrochloride

An In-depth Technical Guide to Safety Precautions for Handling Blasticidine S Hydrochloride

Introduction

This compound is a potent nucleoside antibiotic derived from Streptomyces griseochromogenes. It is widely utilized by researchers and scientists in molecular biology as a selection agent for cells that express either the Blasticidin S deaminase gene (bsd or bsr).[1][2] These resistance genes detoxify the antibiotic, allowing for the selection of successfully transfected or transformed cells.[1][2] However, its efficacy is rooted in its potent ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells.[1][2]